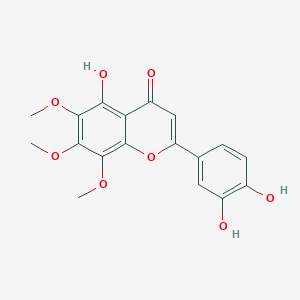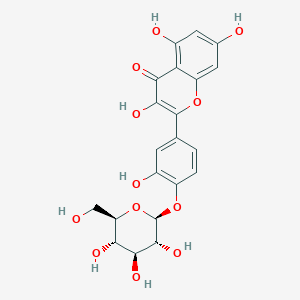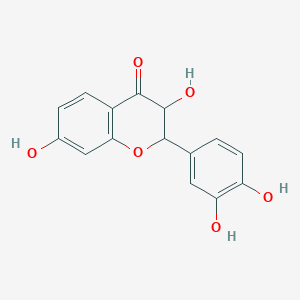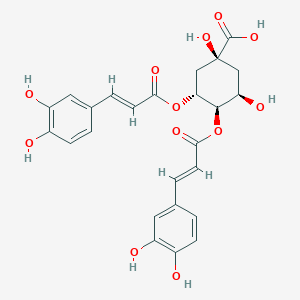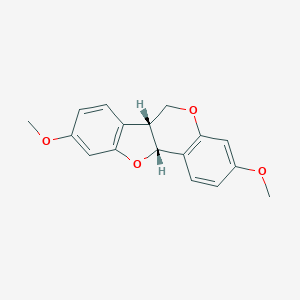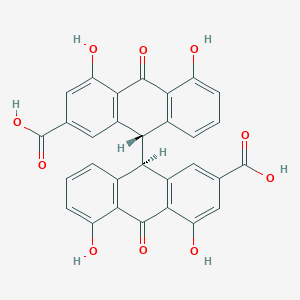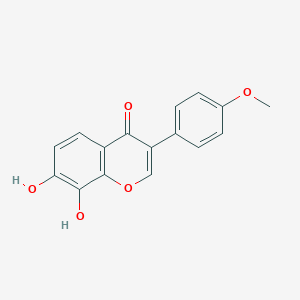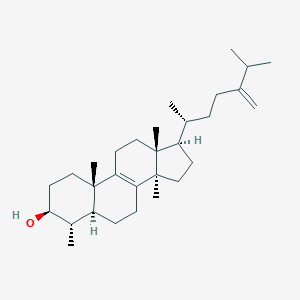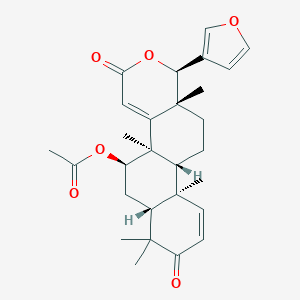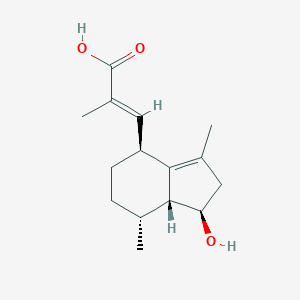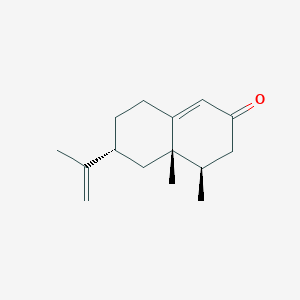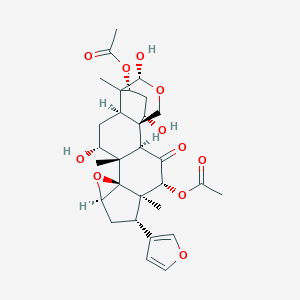
Arctigenin methyl ether
Overview
Description
Mechanism of Action
Target of Action
Arctigenin methyl ether primarily targets Histone Deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression and epigenetic modifications . It also acts as a selective agonist of estrogen receptor β .
Mode of Action
This compound interacts with its targets by inhibiting their activity. For instance, it inhibits HDAC, which leads to enhanced histone acetylation levels . It also blocks the activation of Akt induced by glucose starvation, a key process in the tolerance exhibited by cancer cells to glucose starvation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It suppresses the MAPK, HO-1, and iNOS signaling pathways . It also modulates the energy metabolism of cancer cells, enabling them to tolerate extreme conditions characterized by low nutrient and oxygen supply .
Pharmacokinetics
This compound exhibits strong absorption capacity, high absorption degree, and strong elimination ability . It has a high bioavailability, with the relative bioavailabilities of three doses of its valine ester derivative compared to arctigenin being 664.7%, 741.5%, and 812.9% .
Result of Action
This compound exhibits preferential cytotoxicity against nutrient-deprived cells in a concentration- and time-dependent manner . It also reduces the levels of TNF-α and IL-6 and increases the levels of IL-10, indicating its anti-inflammatory and anti-apoptotic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s ability to prevent secondary brain injury was investigated in a mouse model of stab wound injury (SWI) that mimics the process of convection enhanced delivery (CED) . .
Biochemical Analysis
Biochemical Properties
Arctigenin methyl ether has been shown to interact with various enzymes and proteins. It has been found to activate AMP-activated protein kinase (AMPK) via inhibition of respiratory complex I . This interaction plays a key role in its effects on cellular metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It can inhibit cell proliferation and survival, showing promising potential in cancer research . In hepatocellular carcinoma cells, it suppressed lipogenesis and lipolysis but promoted fatty acid β-oxidation . In lung tissue, it decreased LPS-induced acute lung inflammation and production of pro-inflammatory cytokines .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to block the activation of Akt induced by glucose starvation, which is a key process in the tolerance exhibited by cancer cells to glucose starvation . It also inhibits the production of nitric oxygen and inducible nitric oxygen synthase (iNOS) expression, enhances the expression of heme oxygenase-1, and decreases the phosphorylation of mitogen-activated protein kinases (MAPKs) .
Temporal Effects in Laboratory Settings
This compound has shown changes in its effects over time in laboratory settings. It has been found to enhance autophagy in yeast, reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels to improve the survival of yeast under oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, it has been shown to lower blood glucose and improve lipid metabolism in ob/ob mice . In another study, arctigenin treatment not only restricted inordinate individually neural spiking, calcium influx, and network activity at preclinical stage but also restored neuronal activity and communication at remission stage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It has been found to enhance autophagy by targeting protein phosphatase 2A (PP2A), leading to an increased lifespan . It also regulates the AMPK-ACC and AMPK-PPARγ/SREBP1c signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The asymmetric total synthesis of dimethylmatairesinol has been achieved using reductive ring-opening of cyclopropanes . The process involves the cyclopropanation of enal with dimethyl a-bromomalonate using the Hayashi–Jørgensen catalyst, followed by reduction to obtain the desired product .
Industrial Production Methods
Arctigenin methyl ether can also be extracted from natural sources such as the bark of spruce trees . The extraction process involves solvent extraction and purification to obtain high-purity dimethylmatairesinol .
Chemical Reactions Analysis
Types of Reactions
Arctigenin methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of dimethylmatairesinol .
Scientific Research Applications
Arctigenin methyl ether has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Matairesinol: Another lignan compound with similar biological activities.
Niranthin: A lignan with antiviral activity against hepatitis B and influenza viruses.
Arctigenin: A lignan with anti-inflammatory and anticancer properties.
Uniqueness
Arctigenin methyl ether is unique due to its specific cytotoxicity against certain cancer cell lines and its potential as an anti-allergic agent . Its ability to form covalent bonds with bacterial cell membrane proteins also sets it apart from other similar compounds .
Properties
IUPAC Name |
(3R,4R)-3,4-bis[(3,4-dimethoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-24-18-7-5-14(11-20(18)26-3)9-16-13-28-22(23)17(16)10-15-6-8-19(25-2)21(12-15)27-4/h5-8,11-12,16-17H,9-10,13H2,1-4H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAOLIMFHAAIER-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101341854 | |
| Record name | Dimethylmatairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25488-59-9 | |
| Record name | Arctigenin methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025488599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylmatairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101341854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARCTIGENIN METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TF8GZN966 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Dimethylmatairesinol and where is it found?
A1: Dimethylmatairesinol is a naturally occurring lignan found in various plant species. It has been isolated from the leaves of the camphor tree Cinnamomum camphora [], the wood of Zanthoxylum sprucei [], and the fruits of wild chervil (Anthriscus sylvestris) [], among other sources.
Q2: What are the potential biological activities of Dimethylmatairesinol?
A2: Research suggests that Dimethylmatairesinol may possess several biological activities, including:* Immunoglobulin E (IgE) suppression: An ethanol extract of Cinnamomum camphora leaves, from which Dimethylmatairesinol was isolated, demonstrated a reduction in IgE secretion by human myeloma U266 cells. This suggests potential anti-allergic properties [].* Plant growth regulation: Studies have explored the structure-activity relationship of Dimethylmatairesinol analogs, indicating their potential as plant growth regulators. Specifically, derivatives with modifications to the aromatic ring showed varying degrees of inhibitory activity against the shoots and roots of lettuce and Italian ryegrass seedlings [].
Q3: What is the structure of Dimethylmatairesinol?
A3: Dimethylmatairesinol is a dibenzylbutyrolactone lignan. Its structure has been confirmed through various spectroscopic techniques, including 1H and 13C NMR. Detailed assignments of these spectra are available in the literature [].
Q4: How is Dimethylmatairesinol synthesized?
A4: Dimethylmatairesinol can be synthesized through various methods, including:* Oxidative coupling of a suitable precursor: This method involves the oxidative coupling of dimethylmatairesinol with thallium tristrifluoroacetate in the presence of boron trifluoride etherate, resulting in the formation of an isostegane, which can be thermally isomerized to yield Dimethylmatairesinol [].* Asymmetric synthesis utilizing chiral auxiliaries: Chiral 3-arylpropanoic acid derivatives, such as (4S)-3-(3-arylpropanoyl)-4-isopropyl-2-oxazolidinones and (4R, 5S)-1-(3-arylpropanoyl)-3,4-dimethyl-5-phenyl-2-imidazolidinones, can undergo oxidative homocoupling reactions to produce enantiomerically enriched Dimethylmatairesinol [].* Reductive ring-opening of cyclopropanes: Asymmetric total synthesis of Dimethylmatairesinol has been achieved using donor-acceptor cyclopropanes as key intermediates. This method allows for the preparation of enantiomerically pure Dimethylmatairesinol [].
Q5: Can Dimethylmatairesinol be produced by plants?
A5: Yes, Dimethylmatairesinol is a natural product found in plants. It is considered a precursor to other lignans in the biosynthesis pathway. For example, Taiwania cryptomerioides (Taiwan杉) contains Dimethylmatairesinol and other bioactive lignans. Research has focused on identifying and characterizing enzymes like Pinoresinol-Lariciresinol Reductase (PLR) involved in the biosynthesis of lignans, including Dimethylmatairesinol [].
Q6: Has the biosynthesis of Dimethylmatairesinol been studied in cell cultures?
A6: Yes, cell suspension cultures of Anthriscus sylvestris have been established to study lignan biosynthesis. While Dimethylmatairesinol itself was not a focus in these studies, researchers observed the conversion of deoxypodophyllotoxin to podophyllotoxin in these cultures, highlighting the potential of plant cell cultures for producing valuable lignans [].
Q7: How does the content of Dimethylmatairesinol vary in plants?
A7: The content of Dimethylmatairesinol and other lignans can vary significantly depending on the plant part, species, and environmental factors. For instance:
- In Anthriscus sylvestris, the fruits were found to contain a significantly higher total lignan content compared to roots and aerial parts, with Dimethylmatairesinol being one of the identified lignans [].
- Quantitative analysis of Anthriscus sylvestris revealed variations in lignan content within the same plant species growing in the same location, suggesting the influence of individual plant characteristics and environmental factors [].
- In Quercus mongolica leaves, Dimethylmatairesinol content increased during both early and late senescence, indicating its potential role in the plant's response to aging [].
Q8: Have there been any studies on the anti-leishmanial activity of Dimethylmatairesinol?
A9: While Dimethylmatairesinol itself wasn't found to be active against Leishmania braziliensis and Leishmania chagasi, other lignans isolated from Zanthoxylum rigidum alongside Dimethylmatairesinol, specifically sesamin and trans-methylpluviatolide, displayed moderate inhibitory activity against these parasites [].
Q9: What is the potential of Dimethylmatairesinol as a starting material for other compounds?
A9: Dimethylmatairesinol can be used as a starting point for synthesizing other valuable compounds:
- Novel dibenzylbutyrolactones: Researchers have utilized (R)-4-(3,4-dimethoxybenzyl)dihydrofuran-2(3H)-one, a compound easily obtained from Dimethylmatairesinol, to synthesize a series of novel dibenzylbutyrolactone derivatives, which could possess diverse biological activities [].
- Phenyltetralin-type lignans: Attempts to convert 5'-methoxypodorhizol, a lignan isolated alongside Dimethylmatairesinol from Hernandia ovigera L., into phenyltetralin-type lignans have been reported, highlighting the potential of using naturally occurring lignans as precursors for synthesizing structurally diverse and potentially bioactive compounds [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

